![molecular formula C13H12BrN3O2 B3153773 4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 765262-02-0](/img/structure/B3153773.png)
4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
説明
The compound “4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, an imidazo[4,5-c]pyridine ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[4,5-c]pyridine ring and the introduction of the bromophenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group, the imidazo[4,5-c]pyridine ring, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromophenyl group could undergo electrophilic aromatic substitution reactions, the imidazo[4,5-c]pyridine ring might participate in nucleophilic substitution reactions, and the carboxylic acid group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom and the carboxylic acid group could affect its polarity, solubility, and melting and boiling points .科学的研究の応用
Antimicrobial Activity
The synthesis of pyridine derivatives has led to the discovery of compounds with strong antimicrobial properties. In the case of our compound, it demonstrates good to strong activity against microbial strains such as E. coli, B. mycoides, and C. albicans. Specifically, compounds 12a and 15 exhibit the highest inhibition zones, preventing the growth of these microbes at low concentrations . Further research could explore its potential as a novel antimicrobial agent.
Neurotoxicity and Behavioral Effects
While not extensively studied for this compound, related pyrazoline derivatives have been investigated for their neurotoxic potentials. For instance, the pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was evaluated for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins. Understanding its impact on neural function and behavior could be an interesting avenue for further research .
Catalysis and Multi-Component Reactions
Pyridine derivatives often serve as catalysts in organic synthesis. Although not directly related to our compound, eutectogels-catalyzed reactions involving acetamide derivatives have been explored. These reactions demonstrate the successful incorporation of functional groups, such as C–N + stretching and CH3 bending, which could be relevant for designing novel catalytic systems .
Agrochemicals and Pesticides
Pyridine-based compounds have been investigated as agrochemicals and pesticides. Understanding the effects of our compound on pests, plant health, and crop yield could be relevant for agricultural applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSUUSJQUNXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)
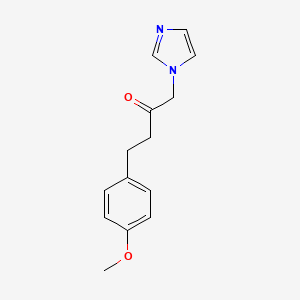
![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
amine](/img/structure/B3153740.png)
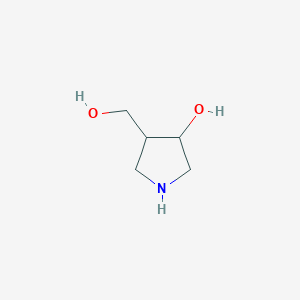
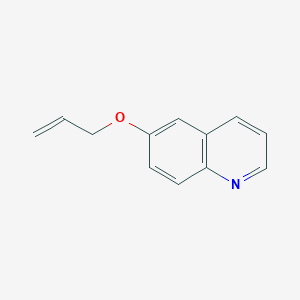
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)
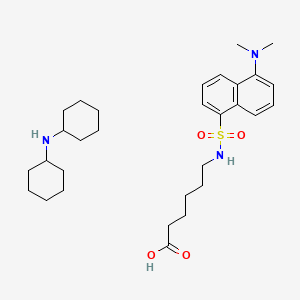
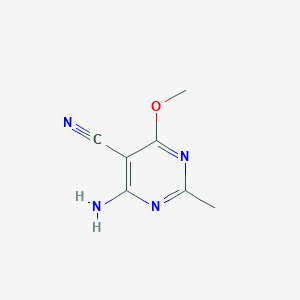
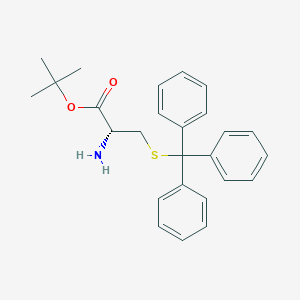
![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)
